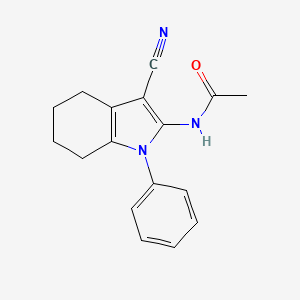
N-(3-Cyano-1-phenyl-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Cyano-1-phenyl-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide: is a complex organic compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to an indole ring system. Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Cyano-1-phenyl-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods: Industrial production methods for cyanoacetamides often involve solvent-free reactions, which are more economical and environmentally friendly. For example, the solvent-free reaction of aryl amines with ethyl cyanoacetate is a widely used method .
Chemical Reactions Analysis
Types of Reactions: N-(3-Cyano-1-phenyl-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide can undergo various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, where the cyano or acetamide groups are replaced by other functional groups.
Common Reagents and Conditions:
Condensation Reagents: Common reagents include bidentate reagents such as hydrazines and amines.
Substitution Reagents: Reagents like halogens and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions are typically heterocyclic compounds, which are of significant interest in medicinal chemistry due to their potential biological activities .
Scientific Research Applications
Chemistry: In chemistry, N-(3-Cyano-1-phenyl-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide is used as a precursor for the synthesis of various heterocyclic compounds . These compounds are valuable in the development of new materials and catalysts.
Biology and Medicine: In biology and medicine, indole derivatives, including this compound, have shown potential as therapeutic agents . They exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other fine chemicals .
Mechanism of Action
The mechanism of action of N-(3-Cyano-1-phenyl-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide involves its interaction with various molecular targets and pathways. The cyano and acetamide groups play a crucial role in its biological activity by interacting with enzymes and receptors in the body . These interactions can lead to the inhibition of specific enzymes or the modulation of receptor activity, resulting in therapeutic effects .
Comparison with Similar Compounds
- N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide
- 3-Amino-1H-indazole-1-carboxamides
- Indole derivatives with various substitutions
Uniqueness: N-(3-Cyano-1-phenyl-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties . The presence of both cyano and acetamide groups allows for a wide range of chemical reactions and biological activities, making it a versatile compound in various fields of research .
Properties
| 90774-49-5 | |
Molecular Formula |
C17H17N3O |
Molecular Weight |
279.34 g/mol |
IUPAC Name |
N-(3-cyano-1-phenyl-4,5,6,7-tetrahydroindol-2-yl)acetamide |
InChI |
InChI=1S/C17H17N3O/c1-12(21)19-17-15(11-18)14-9-5-6-10-16(14)20(17)13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-10H2,1H3,(H,19,21) |
InChI Key |
WUMUSJQPDSXMHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=C(N1C3=CC=CC=C3)CCCC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


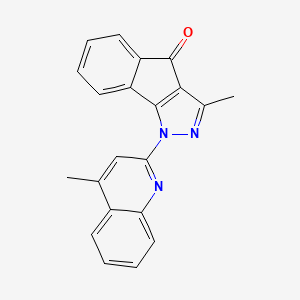
![[(2R,3S,4R,5R)-4-amino-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12925623.png)
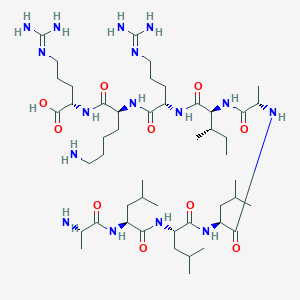

![5-Benzyl-6-ethyl-3-methoxy-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B12925638.png)
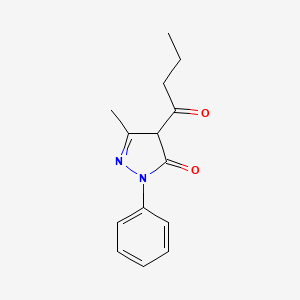
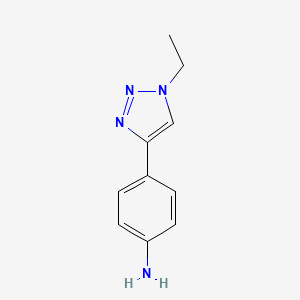
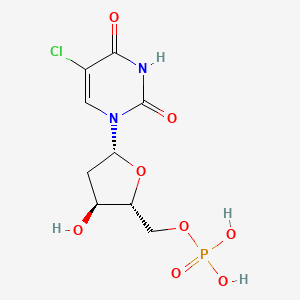
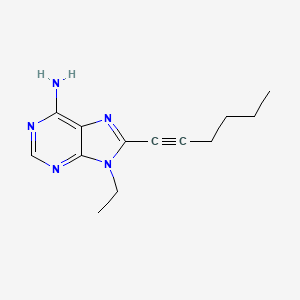
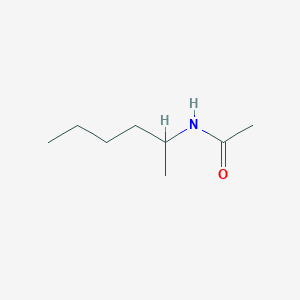
![Methyl 2-[(1H-benzimidazol-2-yl)methyl]benzoate](/img/structure/B12925701.png)
